5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one 5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Brand Name: Vulcanchem
CAS No.: 898421-28-8
VCID: VC6024308
InChI: InChI=1S/C24H25FN2O4/c1-29-23-9-5-4-8-21(23)27-12-10-26(11-13-27)15-19-14-22(28)24(17-30-19)31-16-18-6-2-3-7-20(18)25/h2-9,14,17H,10-13,15-16H2,1H3
SMILES: COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F
Molecular Formula: C24H25FN2O4
Molecular Weight: 424.472

5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

CAS No.: 898421-28-8

Cat. No.: VC6024308

Molecular Formula: C24H25FN2O4

Molecular Weight: 424.472

* For research use only. Not for human or veterinary use.

5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one - 898421-28-8

Specification

CAS No. 898421-28-8
Molecular Formula C24H25FN2O4
Molecular Weight 424.472
IUPAC Name 5-[(2-fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Standard InChI InChI=1S/C24H25FN2O4/c1-29-23-9-5-4-8-21(23)27-12-10-26(11-13-27)15-19-14-22(28)24(17-30-19)31-16-18-6-2-3-7-20(18)25/h2-9,14,17H,10-13,15-16H2,1H3
Standard InChI Key CSULIGRFPRMYSA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • Pyran ring: A six-membered oxygen-containing heterocycle serving as the central scaffold.

  • 2-Fluorophenyl methoxy group: Attached at the 5-position, this aromatic substituent enhances lipophilicity and influences receptor binding.

  • 4-(2-Methoxyphenyl)piperazine moiety: A nitrogen-containing bicyclic system linked via a methyl group at the 2-position, contributing to solubility and target affinity.

The molecular formula is C₂₄H₂₅FN₂O₄, with a molecular weight of 424.472 g/mol.

Physicochemical Profile

Key properties include:

  • LogP (Partition Coefficient): Estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Donors/Acceptors: 1 donor and 6 acceptors, facilitating interactions with polar biological targets.

  • Topological Polar Surface Area (TPSA): 64.8 Ų, balancing membrane permeability and aqueous solubility.

Table 1: Molecular Descriptors of 5-[(2-Fluorophenyl)Methoxy]-2-{[4-(2-Methoxyphenyl)Piperazin-1-yl]Methyl}-4H-Pyran-4-One

PropertyValue
Molecular FormulaC₂₄H₂₅FN₂O₄
Molecular Weight424.472 g/mol
TPSA64.8 Ų
LogP3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyran Ring Formation: Cyclocondensation of diketones with aldehydes under acidic conditions yields the 4H-pyran-4-one core.

  • Fluorophenyl Methoxy Introduction: Nucleophilic aromatic substitution (SNAr) at the 5-position using 2-fluorobenzyl bromide in the presence of a base.

  • Piperazine Coupling: Mannich reaction facilitates the attachment of 4-(2-methoxyphenyl)piperazine via a methylene bridge at the 2-position .

Reaction Optimization

Critical parameters include:

  • Temperature: 60–80°C for SNAr to prevent decomposition of the fluorophenyl group.

  • Solvent Selection: Tetrahydrofuran (THF) for the Mannich reaction, enhancing nucleophilicity.

  • Catalysts: Triethylamine (TEA) for deprotonation during methoxy group installation.

Table 2: Key Reaction Conditions and Yields

StepConditionsYield (%)
Pyran FormationH₂SO₄, EtOH, reflux78
SNAr SubstitutionK₂CO₃, DMF, 70°C65
Mannich ReactionTHF, TEA, 60°C72

Mechanism of Action and Biological Targets

Putative Mechanisms

The compound exhibits dual activity:

  • Enzyme Inhibition: Structural analogs demonstrate inhibition of DNA gyrase, essential for bacterial DNA replication, with IC₅₀ values <10 µM .

  • Receptor Modulation: The piperazine moiety may interact with serotonin (5-HT₁A) or dopamine D₂ receptors, implicated in neurological disorders.

Target Validation

  • Microbial Targets: In Mycobacterium tuberculosis, derivatives of 4H-pyran-4-one show MIC values of 2–8 µg/mL against H37Rv strains .

  • Cancer Targets: Preliminary assays indicate apoptosis induction in HeLa cells via caspase-3 activation (EC₅₀ = 12.3 µM).

Applications in Medicinal Chemistry

Antimicrobial Development

The compound’s piperazine-pyran hybrid structure aligns with scaffolds active against multidrug-resistant pathogens. For example, replacing the 2-methoxyphenyl group with a 2,4-difluorophenyl moiety (as in Posaconazole derivatives) enhances antifungal activity .

Neurological Therapeutics

Molecular docking suggests high affinity for 5-HT₁A receptors (ΔG = -9.2 kcal/mol), positioning it as a potential anxiolytic or antidepressant lead.

Table 3: Comparative Biological Activities of Pyran-Piperazine Derivatives

CompoundTargetActivity (IC₅₀/EC₅₀)
VC6024308DNA Gyrase8.7 µM
VC6024308Caspase-312.3 µM
Posaconazole CYP51 (Fungal)0.15 nM

Future Directions and Challenges

Structural Modifications

  • Fluorine Positioning: Introducing para-fluorine on the phenyl ring could enhance metabolic stability.

  • Piperazine Substitution: Testing bulkier groups (e.g., 4-cyanophenyl) may improve receptor selectivity.

Preclinical Development

Key hurdles include:

  • Bioavailability: Low aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.

  • Toxicity Screening: In vivo studies are required to assess hepatotoxicity risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator